molecular formula C15H24N2OS B14438119 N-Ethyl-N-(2-hydroxyethyl)-N'-(2-methyl-1-phenylpropyl)thiourea CAS No. 74548-46-2

N-Ethyl-N-(2-hydroxyethyl)-N'-(2-methyl-1-phenylpropyl)thiourea

Cat. No.: B14438119
CAS No.: 74548-46-2
M. Wt: 280.4 g/mol
InChI Key: GVRIJFIUPKPYET-UHFFFAOYSA-N
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Description

N-Ethyl-N-(2-hydroxyethyl)-N’-(2-methyl-1-phenylpropyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, with its unique structure, offers potential for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-(2-hydroxyethyl)-N’-(2-methyl-1-phenylpropyl)thiourea typically involves the reaction of an isothiocyanate with an amine. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Sometimes, catalysts like acids or bases are used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: For controlled synthesis.

    Continuous Flow Reactors: For large-scale production.

    Purification: Techniques like recrystallization or chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-(2-hydroxyethyl)-N’-(2-methyl-1-phenylpropyl)thiourea can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.

Scientific Research Applications

N-Ethyl-N-(2-hydroxyethyl)-N’-(2-methyl-1-phenylpropyl)thiourea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-Ethyl-N-(2-hydroxyethyl)-N’-(2-methyl-1-phenylpropyl)thiourea exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors.

    Pathways: It can modulate biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Diethylthiourea
  • N,N’-Diphenylthiourea
  • N-Methyl-N’-phenylthiourea

Uniqueness

N-Ethyl-N-(2-hydroxyethyl)-N’-(2-methyl-1-phenylpropyl)thiourea is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other thioureas.

Properties

CAS No.

74548-46-2

Molecular Formula

C15H24N2OS

Molecular Weight

280.4 g/mol

IUPAC Name

1-ethyl-1-(2-hydroxyethyl)-3-(2-methyl-1-phenylpropyl)thiourea

InChI

InChI=1S/C15H24N2OS/c1-4-17(10-11-18)15(19)16-14(12(2)3)13-8-6-5-7-9-13/h5-9,12,14,18H,4,10-11H2,1-3H3,(H,16,19)

InChI Key

GVRIJFIUPKPYET-UHFFFAOYSA-N

Canonical SMILES

CCN(CCO)C(=S)NC(C1=CC=CC=C1)C(C)C

Origin of Product

United States

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